6-Bromoquinazoline-4-carbaldehyde
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Overview
Description
6-Bromoquinazoline-4-carbaldehyde is a versatile organic compound with the molecular formula C9H5BrN2O. It is a derivative of quinazoline, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinazoline-4-carbaldehyde typically involves the bromination of quinazoline derivatives. One common method is the reaction of 6-bromoquinazoline with formylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the formylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoquinazoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinazoline-4-carboxylic acids.
Reduction: 6-Bromoquinazoline-4-methanol.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
6-Bromoquinazoline-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromoquinazoline-4-carbaldehyde involves its interaction with various molecular targets and pathways. In medicinal chemistry, quinazoline derivatives are known to inhibit specific enzymes and receptors, leading to therapeutic effects. For example, some quinazoline derivatives act as tyrosine kinase inhibitors, which are used in cancer treatment to block the signaling pathways that promote tumor growth .
Comparison with Similar Compounds
6-Bromoquinazoline-2,4(1H,3H)-dione: Another brominated quinazoline derivative with potential anticancer properties.
6-Substituted Quinazoline-2-thiols: These compounds have shown significant biological activities, including antibacterial and antifungal properties.
Uniqueness: Its aldehyde group provides a reactive site for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1260765-19-2 |
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Molecular Formula |
C9H5BrN2O |
Molecular Weight |
237.05 g/mol |
IUPAC Name |
6-bromoquinazoline-4-carbaldehyde |
InChI |
InChI=1S/C9H5BrN2O/c10-6-1-2-8-7(3-6)9(4-13)12-5-11-8/h1-5H |
InChI Key |
ZICJPTQKWOBGFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)C=O |
Origin of Product |
United States |
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